SCH-23390 hydrochloride

Description

Propriétés

IUPAC Name |

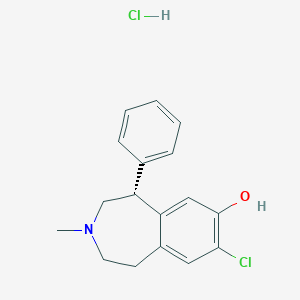

(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCAEWMSOPMASE-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074484 | |

| Record name | Sch 23390 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125941-87-9 | |

| Record name | SCH-23390 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125941879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sch 23390 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH-23390 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S8T3E2F4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SCH-23390 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCH-23390 hydrochloride is a potent and selective antagonist of the D1-like dopamine (B1211576) receptor family, encompassing the D1 and D5 receptor subtypes. Its high affinity and selectivity have established it as an indispensable research tool for elucidating the multifaceted roles of D1-like receptors in a vast array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the mechanism of action of SCH-23390, detailing its pharmacological profile, its impact on intracellular signaling cascades, and standardized protocols for its application in key experimental paradigms. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the detailed knowledge required for the rigorous design and interpretation of studies involving this pivotal pharmacological agent.

Pharmacological Profile

SCH-23390 exhibits a high affinity for D1 and D5 dopamine receptors, with nanomolar potency. While demonstrating significant selectivity for the D1-like receptor family, it also displays affinity for certain serotonin (B10506) receptors and other molecular targets, a critical consideration in the design and interpretation of experimental studies.

Receptor Binding Affinities

The binding profile of SCH-23390 has been extensively characterized through radioligand binding assays. The equilibrium dissociation constants (Ki) for its interaction with various receptors are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki) | Reference(s) |

| Dopamine Receptors | ||

| Dopamine D1 | 0.2 nM | [1][2] |

| Dopamine D5 | 0.3 nM | [1][2] |

| Serotonin Receptors | ||

| 5-HT1C | High Affinity | [2] |

| 5-HT2 | High Affinity | [2] |

| 5-HT2C | 9.3 nM (agonist activity) | [1] |

| Other Targets | ||

| G protein-coupled inwardly rectifying potassium (GIRK) channels | IC50 = 268 nM (inhibition) | [1] |

| Sigma-1 Receptor | Allosteric Modulator |

Note: While SCH-23390 displays high affinity for some serotonin receptors in vitro, the doses required to elicit a functional response mediated by these receptors in vivo are generally more than tenfold higher than those necessary for D1 receptor-mediated effects.[2]

Core Mechanism of Action: D1-like Receptor Antagonism

The primary mechanism of action of SCH-23390 is the competitive antagonism of D1-like dopamine receptors. These receptors are Gs/olf-coupled G protein-coupled receptors (GPCRs) that, upon activation by dopamine, initiate a canonical signaling cascade involving the activation of adenylyl cyclase.

Blockade of the D1 Receptor Signaling Pathway

By binding to D1-like receptors, SCH-23390 prevents the binding of dopamine and subsequent conformational changes in the receptor necessary for G protein coupling and activation. This blockade effectively inhibits the downstream signaling cascade, which includes:

-

Inhibition of Gs/olf Protein Activation: SCH-23390 prevents the dopamine-induced exchange of GDP for GTP on the alpha subunit of the Gs/olf protein, thereby keeping it in an inactive state.

-

Suppression of Adenylyl Cyclase Activity: In the absence of activated Gs/olf, adenylyl cyclase remains inactive, leading to a reduction in the conversion of ATP to cyclic AMP (cAMP).

-

Downregulation of Protein Kinase A (PKA) Activity: The decrease in intracellular cAMP levels prevents the activation of PKA, a key downstream effector of the D1 receptor pathway.

-

Altered Phosphorylation of Downstream Targets: Consequently, the phosphorylation of numerous PKA substrates, such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa) and the transcription factor CREB (cAMP response element-binding protein), is diminished.

Experimental Protocols

SCH-23390 is a versatile tool employed in a wide array of experimental paradigms. Below are detailed methodologies for some of its key applications.

Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound for the D1 receptor using [³H]SCH-23390.

Materials:

-

Rat striatal tissue

-

[³H]SCH-23390

-

Unlabeled SCH-23390 (for determining non-specific binding)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat striatal tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh binding buffer.

-

Determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the striatal membrane preparation, a fixed concentration of [³H]SCH-23390 (typically near its Kd value), and varying concentrations of the unlabeled test compound.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]SCH-23390 (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following SCH-23390 administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

SCH-23390 solution

Procedure:

-

Probe Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a microdialysis probe into the target brain region (e.g., striatum or nucleus accumbens).

-

Allow the animal to recover.

-

-

Baseline Collection:

-

Collect several baseline dialysate samples to establish stable neurotransmitter levels.

-

-

Drug Administration:

-

Administer SCH-23390 systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

-

Sample Collection:

-

Continue to collect dialysate samples at regular intervals.

-

-

Neurochemical Analysis:

-

Analyze the concentration of dopamine and its metabolites in the dialysate samples using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

-

Conclusion

This compound remains a cornerstone pharmacological tool for dissecting the multifaceted functions of the dopamine D1-like receptor system. Its high potency and selectivity, coupled with its efficacy in a broad range of experimental models, ensure its continued relevance in advancing our understanding of dopamine's role in health and disease. Careful consideration of its off-target effects and appropriate experimental design are crucial for the robust interpretation of research findings. This guide provides a foundational understanding of SCH-23390's mechanism of action and practical protocols to facilitate its effective use in the laboratory.

References

SCH-23390 Hydrochloride: A Comprehensive Technical Guide to a Selective D1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SCH-23390 hydrochloride, a cornerstone tool in dopamine (B1211576) receptor research. This document details its mechanism of action, binding profile, and key experimental protocols, offering a valuable resource for scientists investigating the role of the D1 dopamine receptor in health and disease.

Introduction

This compound is a potent and selective antagonist of the D1-like dopamine receptor family, which includes the D1 and D5 receptor subtypes.[1][2] Its high affinity and selectivity have established it as an indispensable pharmacological tool for elucidating the multifaceted roles of D1-like receptors in numerous physiological and pathological processes. These include motor control, learning and memory, and the reinforcing effects of drugs of abuse. Chemically, it is (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈ClNO·HCl | [3] |

| Molecular Weight | 324.24 g/mol | [3] |

| CAS Number | 125941-87-9 | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and DMSO | [2] |

Mechanism of Action

SCH-23390 exerts its pharmacological effects by competitively blocking the binding of dopamine to D1-like receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαs/olf subunit. Activation of D1-like receptors by dopamine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream effector proteins, modulating neuronal excitability and gene expression. By antagonizing the D1 receptor, SCH-23390 inhibits this signaling cascade.[4][5]

Binding Affinity and Selectivity

SCH-23390 exhibits high affinity for D1 and D5 receptors, with Ki values in the low nanomolar range. While it is highly selective for D1-like receptors over D2-like receptors, it also displays notable affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT2C receptor, where it acts as an agonist.[2][3] This off-target activity should be considered when interpreting experimental results.

| Receptor | Binding Affinity (Ki) | Species | Reference |

| Dopamine D1 | 0.2 nM | Rat | [2][3] |

| Dopamine D5 | 0.3 nM | Human | [2][3] |

| Dopamine D2 | 880 nM | Rat | [6] |

| Serotonin 5-HT2C | 9.3 nM (agonist) | Human | [2][3] |

| Serotonin 5-HT2A | 30 nM | Rat | [6] |

| α1-adrenergic | 690 nM | Rat | [6] |

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the D1 receptor using [³H]SCH-23390.

Materials:

-

Rat striatal tissue

-

Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

-

[³H]SCH-23390

-

Unlabeled test compounds

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Pellet the membranes from the supernatant by centrifugation at 40,000 x g for 20 minutes. Wash the pellet by resuspension in fresh homogenization buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration.[7][8]

-

Assay Setup: In a 96-well plate, combine the striatal membrane preparation, a fixed concentration of [³H]SCH-23390 (typically at its Kd value of ~0.5 nM), and a range of concentrations of the unlabeled test compound.[9] For determining non-specific binding, use a high concentration of unlabeled SCH-23390 or another D1 antagonist (e.g., 10 µM).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.[8][10]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[7]

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioactivity.[7]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[7]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]SCH-23390 (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [³H]SCH-23390 used and Kd is its dissociation constant.[8]

In Vitro Functional Assay: cAMP Measurement

This protocol describes how to measure the antagonist effect of SCH-23390 on D1 receptor-mediated cAMP production.

Materials:

-

A cell line stably expressing the human D1 receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium and supplements

-

A D1 receptor agonist (e.g., dopamine or SKF-38393)

-

SCH-23390

-

A cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

Procedure:

-

Cell Culture: Culture the D1 receptor-expressing cells in appropriate medium until they reach the desired confluency.

-

Cell Plating: Seed the cells into 96- or 384-well plates at a suitable density and allow them to attach overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of SCH-23390 or vehicle for a defined period (e.g., 15-30 minutes).[11]

-

Agonist Stimulation: Add a fixed concentration of the D1 agonist (typically the EC80 or EC50 concentration) to the wells and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.[11]

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the concentration of SCH-23390 to generate a dose-response curve. Calculate the IC50 value, which represents the concentration of SCH-23390 that inhibits 50% of the agonist-induced cAMP production.

In Vivo Behavioral Study: Locomotor Activity

This protocol assesses the effect of SCH-23390 on spontaneous or drug-induced locomotor activity in rodents.

Materials:

-

Mice or rats

-

SCH-23390

-

Vehicle (e.g., saline)

-

A psychostimulant (e.g., cocaine or amphetamine, if measuring drug-induced hyperactivity)

-

Open field arena equipped with automated activity monitoring systems

Procedure:

-

Habituation: Habituate the animals to the testing room and the open field arena for a period of time (e.g., 30-60 minutes) on one or more days prior to the experiment to reduce novelty-induced hyperactivity.

-

Drug Administration: Administer SCH-23390 (e.g., 0.01-1.0 mg/kg, intraperitoneally) or vehicle.[12] The pretreatment time will depend on the route of administration but is typically 15-30 minutes for i.p. injection.

-

Behavioral Testing: If assessing effects on drug-induced hyperactivity, administer the psychostimulant at the appropriate time after SCH-23390. Place the animal in the open field arena and record locomotor activity for a set duration (e.g., 30-60 minutes).[13][14]

-

Data Recording: The automated system will record parameters such as total distance traveled, horizontal and vertical movements (rearing), and time spent in different zones of the arena.

-

Data Analysis: Compare the locomotor activity parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

In Vivo Behavioral Study: Conditioned Place Preference (CPP)

This protocol evaluates the role of D1 receptors in the rewarding effects of drugs of abuse using SCH-23390.

Materials:

-

Rats or mice

-

A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.

-

A drug of abuse (e.g., cocaine, morphine)

-

SCH-23390

-

Vehicle (e.g., saline)

Procedure:

-

Pre-conditioning (Baseline): On the first day, place the animal in the central compartment and allow it to freely explore all three compartments for a set period (e.g., 15 minutes). Record the time spent in each compartment to establish any initial preference.[15]

-

Conditioning: This phase typically occurs over several days. On "drug" conditioning days, administer the drug of abuse and confine the animal to one of the outer compartments (e.g., the initially non-preferred one). On "vehicle" conditioning days, administer the vehicle and confine the animal to the opposite compartment. The order of drug and vehicle conditioning should be counterbalanced across animals.[15] To test the effect of SCH-23390 on the acquisition of CPP, administer it prior to the drug of abuse on conditioning days.[16][17]

-

Post-conditioning (Test): After the conditioning phase, place the animal back in the central compartment in a drug-free state and allow it to freely explore all three compartments. Record the time spent in each compartment.[15] To test the effect of SCH-23390 on the expression of CPP, administer it prior to this test session.

-

Data Analysis: Calculate a preference score (time spent in the drug-paired compartment minus time spent in the vehicle-paired compartment) for both the pre-conditioning and post-conditioning tests. A significant increase in the preference score after conditioning indicates the development of CPP. Compare the preference scores between animals treated with SCH-23390 and those that received vehicle to determine the effect of D1 receptor blockade.

Conclusion

This compound remains a pivotal tool in neuroscience research. Its high affinity and selectivity for D1-like dopamine receptors have enabled significant advancements in our understanding of the role of this receptor system in a wide range of brain functions and disorders. While its off-target effects, particularly at serotonergic receptors, necessitate careful experimental design and data interpretation, SCH-23390 continues to be an invaluable antagonist for both in vitro and in vivo investigations of the dopamine system. This guide provides a foundational resource for researchers utilizing this important pharmacological agent.

References

- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Effects of SCH-23390 on dopamine D1 receptor occupancy and locomotion produced by intraaccumbens cocaine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 16. SCH 23390 blocks drug-conditioned place-preference and place-aversion: anhedonia (lack of reward) or apathy (lack of motivation) after dopamine-receptor blockade? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pipradrol conditioned place preference is blocked by SCH23390 - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(+)-SCH 23390 Hydrochloride: A Comprehensive Technical Guide for Neuropharmacological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-(+)-SCH 23390 hydrochloride, a cornerstone pharmacological tool in the study of the dopaminergic system. This document details its chemical properties, mechanism of action, key experimental protocols, and relevant quantitative data to support its application in neuroscience and drug development.

Chemical and Physical Properties

(R)-(+)-SCH 23390 hydrochloride, with the IUPAC name (R)-8-chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride, is a synthetic halobenzazepine. It is a highly potent and selective antagonist of the D1-like family of dopamine (B1211576) receptors (D1 and D5).[1][2]

| Property | Value |

| Molecular Formula | C₁₇H₁₈ClNO · HCl |

| Molecular Weight | 324.24 g/mol |

| CAS Number | 125941-87-9 |

| Appearance | White solid |

| Solubility | Soluble in water (>5 mg/mL), DMSO (~20 mg/mL), and Ethanol (~5 mg/mL) |

| SMILES | Cl[H].CN1CCc2cc(Cl)c(O)cc2--INVALID-LINK--c3ccccc3 |

| InChI Key | OYCAEWMSOPMASE-XFULWGLBSA-N |

Pharmacological Profile and Quantitative Data

(R)-(+)-SCH 23390 hydrochloride is renowned for its high affinity and selectivity for the D1 and D5 dopamine receptors. While it exhibits high selectivity, it is important to note its affinity for certain serotonin (B10506) receptors, particularly at higher concentrations.[1][2] Its antagonist activity at D1-like receptors makes it an invaluable tool for dissecting the role of this receptor subfamily in various physiological and pathological processes.[2][3]

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference(s) |

| Dopamine D1 | 0.2 nM | Antagonist | [1][2][4] |

| Dopamine D5 | 0.3 nM | Antagonist | [1][2][4] |

| Serotonin 5-HT2C | 9.3 nM | Agonist | [1][4] |

| Serotonin 5-HT1C | High Affinity | - | [1][2] |

| Serotonin 5-HT2 | High Affinity | - | [1][2] |

| GIRK Channels | IC50 = 268 nM | Inhibition | [1][4] |

Note: In vivo, the doses of (R)-(+)-SCH 23390 hydrochloride required to elicit responses via serotonin receptors are generally more than tenfold higher than those needed for D1 receptor-mediated effects.[1][2]

Mechanism of Action and Signaling Pathway

(R)-(+)-SCH 23390 hydrochloride exerts its pharmacological effects by competitively blocking the binding of dopamine to D1-like receptors. These G-protein coupled receptors are primarily coupled to the Gαs/olf subunit, which, upon activation, stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream effector proteins, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa) and CREB (cAMP response element-binding protein), which in turn regulate neuronal excitability, gene expression, and synaptic plasticity. By blocking the initial step in this cascade, (R)-(+)-SCH 23390 effectively inhibits all subsequent downstream signaling.

Experimental Protocols

(R)-(+)-SCH 23390 hydrochloride is utilized in a variety of in vitro and in vivo experimental paradigms. Below are detailed methodologies for some of its principal applications.

Radioligand Binding Assay

This protocol is employed to determine the binding affinity of a test compound for the D1 receptor using [³H]SCH-23390.

Materials:

-

Rat striatal tissue (or other tissue/cells expressing D1 receptors)

-

[³H]SCH-23390

-

Unlabeled (R)-(+)-SCH 23390 hydrochloride (for determining non-specific binding)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)

-

Scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold binding buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation, wash the pellet, and resuspend it in fresh binding buffer. Determine the protein concentration of the membrane preparation.[1]

-

Assay Setup: In a 96-well plate, combine the striatal membrane preparation, a fixed concentration of [³H]SCH-23390 (typically near its Kd value), and varying concentrations of the unlabeled test compound. For the determination of total binding, add binding buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled (R)-(+)-SCH 23390 hydrochloride.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[5]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[1]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]SCH-23390 (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely-moving animals following the administration of (R)-(+)-SCH 23390 hydrochloride.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump and fraction collector

-

HPLC with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

(R)-(+)-SCH 23390 hydrochloride solution

Procedure:

-

Probe Implantation: Anesthetize the animal and secure it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., striatum or nucleus accumbens). Allow the animal to recover from surgery.[1]

-

Baseline Collection: Perfuse the microdialysis probe with aCSF at a low flow rate. Collect several baseline dialysate samples to establish stable extracellular levels of dopamine and its metabolites.[1]

-

Drug Administration: Administer (R)-(+)-SCH 23390 hydrochloride either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[1]

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

-

Neurochemical Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using HPLC with electrochemical detection.[1]

-

Data Analysis: Express the neurotransmitter levels after drug administration as a percentage of the baseline levels to determine the effect of D1 receptor blockade.[1]

Locomotor Activity Assessment

This protocol is used to evaluate the effect of (R)-(+)-SCH 23390 hydrochloride on spontaneous or drug-induced locomotor activity.

Materials:

-

Open field arena equipped with photobeam detectors or a video tracking system

-

(R)-(+)-SCH 23390 hydrochloride solution

-

Vehicle solution (e.g., saline)

-

Stimulant drug (e.g., cocaine or amphetamine), if applicable

Procedure:

-

Habituation: Habituate the animals to the testing environment and handling procedures to minimize stress-induced alterations in activity.[3]

-

Drug Administration: Administer the desired dose of (R)-(+)-SCH 23390 hydrochloride or vehicle via the chosen route (e.g., intraperitoneal injection).[3]

-

Pretreatment Time: Allow for a specific pretreatment time to ensure the drug has reached its site of action.

-

Testing: If assessing the blockade of stimulant-induced hyperlocomotion, administer the stimulant drug. Place the animal in the center of the open field arena.[3]

-

Data Recording: Record locomotor activity (e.g., distance traveled, beam breaks) for a predetermined duration (e.g., 30-60 minutes).[1][3]

-

Data Analysis: Compare the locomotor activity between the different treatment groups using appropriate statistical methods (e.g., ANOVA).[3]

Conclusion

(R)-(+)-SCH 23390 hydrochloride remains an indispensable pharmacological agent for the investigation of the D1-like dopamine receptor system. Its high potency and selectivity, coupled with its utility in a wide range of established experimental protocols, ensure its continued importance in basic neuroscience research and in the preclinical development of novel therapeutics for neurological and psychiatric disorders. Careful consideration of its pharmacological profile, including its off-target effects at higher concentrations, is crucial for the robust design and interpretation of experimental findings.

References

The Genesis and Scientific Impact of SCH-23390 Hydrochloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-23390 hydrochloride, with the IUPAC name (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, stands as a landmark molecule in the field of neuroscience and pharmacology. Its discovery marked a pivotal moment, providing researchers with the first truly selective antagonist for the dopamine (B1211576) D1-like receptor family. This high affinity and selectivity have established SCH-23390 as an indispensable tool for dissecting the multifaceted roles of D1-like receptors in a vast array of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, history, pharmacological profile, and key experimental methodologies associated with this compound, intended to serve as a valuable resource for professionals in drug development and neuroscience research.

Discovery and History

SCH-23390 was synthesized and developed by the pharmaceutical company Schering-Plough. Its development was a significant advancement in dopamine receptor pharmacology, offering a tool to differentiate the functions of D1-like receptors from the D2-like receptor family. Prior to its discovery, the available dopamine antagonists lacked the selectivity to clearly delineate the distinct roles of these receptor subtypes. The unique benzazepine structure of SCH-23390 provided this much-needed selectivity, paving the way for a deeper understanding of the dopamine system's involvement in motor control, cognition, and reward pathways. A more specific analogue, SCH-39166, was later developed by Schering-Plough to improve upon the specificity of SCH-23390 by reducing its affinity for serotonin (B10506) receptors.[1]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride |

| Chemical Formula | C₁₇H₁₉Cl₂NO |

| Molecular Weight | 324.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and ethanol |

Pharmacological Profile

SCH-23390 is a potent and selective antagonist of the D1-like dopamine receptors, which include the D1 and D5 subtypes. While it exhibits high selectivity for D1-like receptors, it also has a notable affinity for certain serotonin (5-HT) receptors, particularly 5-HT2C, where it acts as an agonist.

Receptor Binding Affinities

The binding affinities of this compound for various receptors have been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Receptor Subtype | Binding Affinity (Ki) |

| Dopamine D1 | 0.2 nM |

| Dopamine D5 | 0.3 nM |

| Dopamine D2 | ~800 nM |

| Dopamine D3 | ~1100 nM |

| Dopamine D4 | ~3000 nM |

| Serotonin 5-HT2C | 9.3 nM (agonist activity) |

| Serotonin 5-HT1C | High Affinity |

| Serotonin 5-HT2 | High Affinity |

Note: The Ki values can vary slightly depending on the experimental conditions and tissue preparation.

Mechanism of Action

SCH-23390 exerts its primary pharmacological effects by competitively blocking the binding of dopamine to D1 and D5 receptors. This antagonism prevents the activation of the downstream signaling cascade initiated by these G protein-coupled receptors.

Signaling Pathways

The canonical signaling pathway for D1-like receptors involves the activation of adenylyl cyclase through a stimulatory G protein (Gs/olf). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response. SCH-23390, by blocking the D1 receptor, inhibits this entire cascade.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the D1 receptor by measuring its ability to displace the radiolabeled ligand, [³H]SCH-23390, from its binding sites on rat striatal membranes.

Materials:

-

[³H]SCH-23390 (specific activity ~70-90 Ci/mmol)

-

Rat striatal tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Test compound stock solutions

-

Nonspecific binding determinator (e.g., 1 µM (+)-butaclamol or unlabeled SCH-23390)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect rat striata on ice and homogenize in 20 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh Homogenization Buffer and repeat the centrifugation.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.2-0.5 mg/mL.

-

-

Binding Assay:

-

In test tubes, combine:

-

100 µL of Assay Buffer (for total binding) or nonspecific binding determinator (for nonspecific binding) or test compound at various concentrations.

-

50 µL of [³H]SCH-23390 (final concentration ~0.3 nM).

-

100 µL of the membrane preparation.

-

-

Vortex gently and incubate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of ice-cold Wash Buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting nonspecific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine-Sensitive Adenylyl Cyclase Functional Assay

This assay measures the ability of SCH-23390 to antagonize the dopamine-induced stimulation of adenylyl cyclase activity in rat striatal membranes.

Materials:

-

Rat striatal tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 80 mM Tris-HCl, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 0.1% BSA, pH 7.4

-

ATP solution (2 mM)

-

GTP solution (100 µM)

-

Dopamine solutions

-

SCH-23390 solutions

-

cAMP enzyme immunoassay (EIA) kit

Procedure:

-

Membrane Preparation:

-

Prepare rat striatal membranes as described in the radioligand binding assay protocol. Resuspend the final pellet in Homogenization Buffer.

-

-

Adenylyl Cyclase Assay:

-

In test tubes, combine:

-

50 µL of membrane preparation (50-100 µg protein).

-

10 µL of SCH-23390 or vehicle.

-

10 µL of dopamine or vehicle.

-

10 µL of GTP solution.

-

10 µL of Assay Buffer.

-

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

Incubate for 15 minutes at 30°C.

-

Terminate the reaction by boiling for 3 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the protein.

-

-

cAMP Quantification:

-

Collect the supernatant and measure the cAMP concentration using a commercial EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Construct a dose-response curve for dopamine in the absence and presence of different concentrations of SCH-23390.

-

Determine the IC₅₀ of SCH-23390 for the inhibition of dopamine-stimulated cAMP production.

-

In Vivo Locomotor Activity Assessment

This protocol provides a general framework for assessing the effect of SCH-23390 on spontaneous or drug-induced locomotor activity in rodents.

Materials:

-

Rodents (rats or mice)

-

This compound dissolved in saline

-

Vehicle control (saline)

-

Locomotor activity chambers (open field arenas) equipped with automated photobeam detection or video tracking software.

Procedure:

-

Acclimation:

-

Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on a day prior to testing.

-

-

Drug Administration:

-

Administer SCH-23390 or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). The dose will depend on the specific research question.

-

-

Locomotor Activity Recording:

-

Place the animals individually into the locomotor activity chambers immediately after injection or after a predetermined pretreatment time.

-

Record locomotor activity for a defined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

-

Data Analysis:

-

Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the locomotor activity between the SCH-23390-treated and vehicle-treated groups.

-

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the diverse functions of the dopamine D1-like receptor system. Its high potency and selectivity have been instrumental in advancing our understanding of dopamine's role in a wide range of neurological and psychiatric conditions. While its off-target effects at serotonin receptors should be considered in experimental design, its value in delineating the specific contributions of D1-like receptor signaling is undeniable. This technical guide provides a foundational resource to aid researchers in the effective and informed utilization of SCH-23390 in their scientific pursuits.

References

The Pharmacological Profile of SCH-23390 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-23390 hydrochloride is a potent and selective antagonist of the D1-like family of dopamine (B1211576) receptors (D1 and D5).[1] Its high affinity and selectivity have established it as a cornerstone pharmacological tool for investigating the role of D1-like receptors in a vast array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the pharmacological profile of SCH-23390, including its receptor binding characteristics, mechanism of action, effects on intracellular signaling, and its application in various in vivo experimental models. Detailed experimental protocols and data are presented to facilitate its effective use in research and drug development.

Receptor Binding Affinity

SCH-23390 exhibits high affinity for dopamine D1 and D5 receptors.[1][2][3][4] While it is renowned for its selectivity for D1-like receptors, it also displays affinity for several other receptors, most notably serotonin (B10506) (5-HT) receptors, which is a critical consideration in experimental design.[1][2]

Table 1: Receptor Binding Affinities (Ki) of SCH-23390

| Receptor Subtype | Binding Affinity (Ki) | Reference(s) |

| Dopamine D1 | 0.2 nM | [1][2][3] |

| Dopamine D5 | 0.3 nM | [1][2][3] |

| Serotonin 5-HT2C | 6.3 - 9.3 nM | [2] |

| Serotonin 5-HT2 | High Affinity | [2] |

| Serotonin 5-HT1C | High Affinity | [1][2] |

Note: While SCH-23390 demonstrates high affinity for certain serotonin receptors in vitro, the doses required to elicit functional responses mediated by these receptors in vivo are generally more than tenfold higher than those needed for D1-mediated effects.[1]

Mechanism of Action and Signaling Pathways

SCH-23390 functions as a competitive antagonist at D1-like dopamine receptors, thereby blocking the downstream signaling cascades initiated by dopamine.

Canonical D1 Receptor Signaling

The primary mechanism of action of SCH-23390 is the blockade of the Gαs/olf-coupled signaling pathway associated with D1 receptors.[5][6] In its canonical pathway, dopamine binding to the D1 receptor activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[7] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[5][6][7] By competitively inhibiting dopamine binding, SCH-23390 prevents this entire cascade.

Non-Canonical and Off-Target Signaling

Recent evidence suggests that SCH-23390 may also have effects independent of D1 receptor antagonism. Notably, it has been shown to be a functional allosteric modulator of the Sigma-1 receptor (Sig1R).[8][9] This interaction appears to be independent of its D1 receptor activity and can lead to the inhibition of GSK3β.[8][9] Researchers should be aware of these potential D1-independent effects when interpreting data from experiments using SCH-23390.

In Vivo Pharmacology

SCH-23390 is widely used in a variety of in vivo models to probe the function of D1-like receptors in behavior and physiology.

Table 2: Effective Doses of SCH-23390 in Rodent Behavioral Models

| Behavioral Paradigm | Species | Dose Range | Route of Admin. | Observed Effect | Reference(s) |

| Locomotor Activity | Rat | 0.01 - 1.0 mg/kg | s.c. | Dose-dependent suppression of spontaneous locomotion. | [10] |

| Locomotor Activity | Rat | 0.03 - 1.0 mg/kg | i.p. | Reversal of cocaine-induced hyperlocomotion. | [11] |

| Operant Responding for Food | Rat | 0.03 - 0.1 mg/kg | Not specified | Dose-related reduction in responding. | [10][12] |

| Saccharin (B28170) Seeking | Rat | 1 - 10 µg/kg | i.p. | Reduction in active lever pressing for saccharin-associated cues. | [11][13] |

| Nicotine Self-Administration | Rat | 0.003 - 0.03 mg/kg | s.c. | Decreased operant responding for nicotine. | [10] |

| THC-Induced Feeding | Rat | 0.005 - 0.1 mg/kg | i.p. | Attenuation of feeding induced by THC. | [14] |

| Avoidance Responding | Rat | 0.1 - 1.0 mg/kg | i.p. | Disruption of one-way avoidance performance. | [12] |

Pharmacokinetics

Limited pharmacokinetic data for SCH-23390 is publicly available. In rats, it is reported to be a very short-acting compound with an elimination half-life of approximately 25 minutes following an intraperitoneal administration of 0.3 mg/kg.[2]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity (Ki) of a test compound for the D1 receptor using [³H]SCH-23390.

Materials:

-

Rat striatal tissue or cells expressing D1 receptors

-

[³H]SCH-23390 (radioligand)

-

Unlabeled SCH-23390 (for determining non-specific binding)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[11]

-

Glass fiber filters (e.g., GF/C)[15]

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

Homogenize rat striatal tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

-

Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).[15]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:[15]

-

Membrane preparation (typically 50-120 µg protein for tissue).[15]

-

A fixed concentration of [³H]SCH-23390 (typically near its Kd value, e.g., 0.3 nM).[16]

-

Varying concentrations of the unlabeled test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled SCH-23390 or another D1 antagonist (e.g., 300 nM cis(Z)-flupenthixol).[17]

-

-

-

Incubation:

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[15]

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

References

- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 6. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. The actions of SCH 23390, a D1 receptor antagonist, on operant and avoidance behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systemic injection of the DAD1 antagonist SCH 23390 reduces saccharin seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The dopamine receptor antagonist SCH 23390 attenuates feeding induced by Delta9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Dopamine D1-like Receptor Antagonist SCH-23390 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SCH-23390 hydrochloride, a potent and selective antagonist of the D1-like family of dopamine (B1211576) receptors. Its high affinity for D1 and D5 receptors over other dopamine receptor subtypes has established it as an indispensable tool in neuroscience research. This document details its binding affinity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile: Receptor Binding Affinities

SCH-23390 exhibits high-nanomolar to low-picomolar affinity for the D1-like dopamine receptors (D1 and D5). Its selectivity for D1-like receptors over D2-like receptors is a key feature, making it a valuable pharmacological tool. However, it is important to note its significant affinity for certain serotonin (B10506) receptors, which should be considered in experimental design.

| Receptor Subtype | Binding Affinity (Ki) | Reference(s) |

| Dopamine Receptors | ||

| Dopamine D1 | 0.12 - 0.2 nM | [1] |

| Dopamine D5 | 0.3 nM | [2][3] |

| Dopamine D2 | ~1,100 nM | [1] |

| Dopamine D3 | ~800 nM | [1] |

| Dopamine D4 | Low Affinity | [1] |

| Serotonin Receptors | ||

| 5-HT1C | High Affinity | [2] |

| 5-HT2 | High Affinity | [2] |

| 5-HT2C | 9.3 nM (agonist activity) | [4] |

| Ion Channels | ||

| GIRK Channels | IC50 = 268 nM (inhibition) | [3] |

Dopamine D1 Receptor Signaling Pathway

SCH-23390 exerts its antagonist effects by blocking the canonical G-protein coupled signaling cascade initiated by the activation of D1-like dopamine receptors. The binding of an agonist, such as dopamine, to the D1 receptor leads to the activation of the Gαs/olf subunit of its associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream effector proteins. SCH-23390 competitively binds to the D1 receptor, preventing this cascade.

Experimental Protocols

Radioligand Binding Assay for D1 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine D1 receptor using [³H]SCH-23390.

Materials:

-

Rat striatal tissue (or cells expressing D1 receptors)

-

[³H]SCH-23390 (radioligand)

-

Unlabeled SCH-23390 (for determining non-specific binding)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat striatal tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes).

-

Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Striatal membrane preparation.

-

A fixed concentration of [³H]SCH-23390 (typically near its Kd value).

-

Varying concentrations of the unlabeled test compound.

-

For determining non-specific binding, add a high concentration of unlabeled SCH-23390.

-

For determining total binding, add vehicle instead of a test compound.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation Assay

This protocol outlines a method to assess the functional antagonist activity of SCH-23390 at the D1 receptor by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.

Materials:

-

A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium and supplements.

-

A D1 receptor agonist (e.g., SKF-38393 or dopamine).

-

SCH-23390 or other test antagonists.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Culture and Plating:

-

Culture the D1 receptor-expressing cells according to standard protocols.

-

Plate the cells in a suitable format (e.g., 96-well or 384-well plates) and allow them to adhere overnight.

-

-

Antagonist Pre-incubation:

-

Remove the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor.

-

Add varying concentrations of SCH-23390 or the test antagonist to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation:

-

Add a fixed concentration of the D1 receptor agonist (typically a concentration that elicits a submaximal response, such as the EC80) to the wells.

-

Incubate for a specified time (e.g., 30 minutes) to stimulate cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP levels as a function of the antagonist concentration.

-

Fit the data to a dose-response curve to determine the IC50 value of the antagonist.

-

The IC50 value represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

-

Logical Relationships: Receptor Selectivity

The utility of SCH-23390 as a research tool is largely defined by its high selectivity for D1-like receptors over D2-like receptors. This selectivity is quantitatively expressed by the ratio of the Ki values for the different receptors.

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the multifaceted roles of the D1-like dopamine receptor system. Its high potency and selectivity, when coupled with appropriate experimental design and consideration of its off-target activities, enable researchers to dissect the contributions of D1-like receptors to a wide array of physiological and pathophysiological processes. This guide provides a foundational resource to aid in the effective and informed use of SCH-23390 in scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The "selective" dopamine D1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of SCH-23390 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro pharmacological and physicochemical properties of SCH-23390 hydrochloride, a foundational tool in dopamine (B1211576) system research. This document synthesizes key data from in vitro studies, outlines common experimental methodologies, and illustrates the compound's mechanism of action through signaling and workflow diagrams.

Core Properties of this compound

SCH-23390, chemically known as (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, is a highly potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5).[1][2] Its high affinity and selectivity have established it as an indispensable tool for elucidating the role of these receptors in numerous physiological and pathological processes.[1][2]

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This compound is typically supplied as a light-sensitive, white to off-white crystalline solid.[2][3] For in vitro experiments, it is often dissolved in solvents like DMSO, ethanol, or water with gentle warming.[3]

| Property | Value | Reference |

| IUPAC Name | (R)-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | [2] |

| Molecular Formula | C₁₇H₁₈ClNO・HCl | [2] |

| Molecular Weight | 324.24 g/mol | [2][4] |

| CAS Number | 125941-87-9 | [2] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98-99.92% | [4] |

| Solubility | DMSO: ≥32-65 mg/mL | [4][5][6] |

| Water: ~28.57-32.42 mg/mL (may require gentle warming or sonication) | [5][6] | |

| Ethanol: ~5-25 mg/mL | [3][4] |

Pharmacological Profile: Receptor Binding and Functional Activity

SCH-23390 is primarily characterized by its high-affinity antagonism at D1 and D5 receptors. However, it is crucial for researchers to note its significant affinity and agonist activity at serotonin (B10506) 5-HT2C receptors, as well as interactions with other serotonin subtypes and ion channels.[1][4][5]

Receptor Binding Affinities

The binding affinities (Ki) of this compound for various neurotransmitter receptors have been determined through radioligand binding assays. It demonstrates nanomolar potency for D1-like dopamine receptors.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Dopamine D1 | 0.2 nM | [1][2][4][5][6][7] |

| Dopamine D5 | 0.3 nM | [1][2][4][5][6][7] |

| Serotonin 5-HT2C | 6.3 - 9.3 nM | [2][4][5][6] |

| Serotonin 5-HT1C | High Affinity | [1][2][5][6] |

| Serotonin 5-HT2 | High Affinity | [1][5][6] |

Note: While SCH-23390 shows high affinity for some serotonin receptors in vitro, the doses required to elicit a response mediated by these receptors in vivo are typically more than 10-fold higher than those needed for D1 receptor-mediated effects.[1][2]

Functional Activity and Off-Target Effects

Beyond simple binding, functional assays reveal the consequential activity of SCH-23390 at its targets. It acts as a potent antagonist at D1-like receptors but displays agonistic properties at the 5-HT2C receptor.[4][5] Additionally, it directly inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels.[4][5]

| Target | Functional Activity | Potency (IC₅₀ / EC₅₀) | Reference |

| Dopamine D1/D5 Receptors | Antagonist | - | [4][5][8] |

| Serotonin 5-HT2C Receptor | Agonist | - | [4][5][6] |

| GIRK Channels | Inhibition | IC₅₀ = 268 nM | [4][5][6] |

| Sigma-1 Receptor | Positive Allosteric Modulator | - | [9] |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of in vitro data. Below are outlines for key experimental procedures used to characterize SCH-23390.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a standard method to determine the binding affinity (Ki) of SCH-23390 or other test compounds for the D1 receptor using [³H]SCH-23390 as the radioligand.

Objective: To determine the potency of a test compound in competing with [³H]SCH-23390 for binding to D1 receptors in rat striatal tissue.

Materials:

-

Rat striatal tissue homogenate (source of D1 receptors)

-

[³H]SCH-23390 (radioligand)

-

Unlabeled SCH-23390 or cis(Z)-flupenthixol (for defining non-specific binding)[10]

-

Test compounds

-

Assay buffer (e.g., Tris-HCl with ions like Na+, Mg2+, Ca2+)[10]

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Tissue Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membranes) in fresh buffer to a desired protein concentration (e.g., 0-250 µg per tube).[10]

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of [³H]SCH-23390 (typically near its Kd, e.g., 0.30 nM), and varying concentrations of the unlabeled test compound.[10]

-

Controls:

-

Total Binding: Tubes containing only membranes and radioligand.

-

Non-specific Binding: Tubes containing membranes, radioligand, and a high concentration of an unlabeled D1 antagonist (e.g., 300 nM cis(Z)-flupenthixol) to saturate all specific binding sites.[10]

-

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 30 minutes).[10]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation

This protocol outlines a general method to assess the functional antagonism of SCH-23390 at the Gs-coupled D1 receptor by measuring its effect on dopamine-stimulated cyclic AMP (cAMP) production.

Objective: To determine the ability of SCH-23390 to inhibit dopamine-stimulated adenylyl cyclase activity.

Materials:

-

Cells expressing D1 receptors (e.g., HEK293 cells or primary neurons)

-

Dopamine (agonist)

-

SCH-23390 (antagonist)

-

Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Cell culture medium and reagents

Methodology:

-

Cell Culture: Plate D1-expressing cells in appropriate multi-well plates and grow to a suitable confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of SCH-23390 for a defined period. A vehicle control (no antagonist) should be included.

-

Stimulation: Add a fixed concentration of dopamine (typically its EC₅₀) to the wells to stimulate adenylyl cyclase. A basal control (no agonist) should also be included.

-

Incubation: Incubate for a specific time to allow for cAMP accumulation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the data to the response produced by dopamine alone (100%) and the basal level (0%).

-

Plot the percentage of inhibition against the log concentration of SCH-23390 to determine its IC₅₀ for functional antagonism. This confirms its ability to block the downstream signaling of the D1 receptor.[11]

-

Signaling Pathways and Workflows

Visual diagrams help clarify the complex interactions and processes involved in the characterization of SCH-23390.

Caption: Dopamine D1 receptor signaling pathway and its antagonism by SCH-23390.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Logical relationship of competitive antagonism at the D1 receptor.

References

- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. SCH-23390 - Wikipedia [en.wikipedia.org]

- 9. The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Agonism of SCH-23390 Hydrochloride at 5-HT2C Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-23390 hydrochloride, a benzazepine derivative, is widely recognized and utilized as a potent and selective antagonist for the dopamine (B1211576) D1 receptor. However, a significant body of evidence demonstrates that SCH-23390 also exhibits potent agonist activity at the serotonin (B10506) 2C (5-HT2C) receptor. This off-target effect is crucial to consider in the interpretation of preclinical and clinical studies involving this compound. This technical guide provides an in-depth analysis of the off-target effects of SCH-23390 at the 5-HT2C receptor, consolidating quantitative data on its binding affinity and functional potency, detailing the experimental protocols used for these characterizations, and visualizing the associated signaling pathways.

Quantitative Data: Binding Affinity and Functional Potency

The interaction of SCH-23390 with the 5-HT2C receptor has been quantified through various in vitro assays. The data consistently demonstrate high-affinity binding and potent agonist-induced functional responses.

| Parameter | Value (nM) | Assay Type | Species | Reference |

| Binding Affinity (Ki) | ||||

| 9.3 | Radioligand Competition Binding | Human | [1] | |

| 30 | [3H]ketanserin Competition | Rat | [2] | |

| Functional Potency (EC50) | ||||

| Phosphoinositide (PI) Hydrolysis | 2.6 | PI Turnover Assay | Human |

Table 1: Summary of quantitative data for this compound at the 5-HT2C receptor.

Signaling Pathways

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. However, evidence also suggests coupling to other G protein families and β-arrestin-mediated signaling.

Gq/11 Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like SCH-23390 leads to the activation of the heterotrimeric G protein Gq/11. This initiates a cascade of intracellular events, as depicted below.

Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.

Alternative Signaling Pathways

Recent research has indicated that 5-HT2C receptors can also couple to other G proteins, such as Gi/o and G12/13, and can signal through β-arrestin pathways, leading to a more complex and nuanced cellular response.[3][4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. The D-1 dopamine receptor antagonist SCH 23390 also interacts potently with brain serotonin (5-HT2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the pharmacokinetics of SCH-23390 hydrochloride

An In-Depth Technical Guide to the Pharmacokinetics of SCH-23390 Hydrochloride

Introduction

This compound is a potent and selective antagonist of the D1-like dopamine (B1211576) receptor family, encompassing both D1 and D5 receptor subtypes.[1][2][3] With high affinity for these receptors, it has become an indispensable pharmacological tool for investigating the role of D1-mediated dopaminergic signaling in numerous physiological and pathological processes.[2][3][4] These processes include motor control, learning, memory, and the mechanisms of psychosis and drug addiction.[2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics of SCH-23390, detailing its absorption, distribution, metabolism, and excretion (ADME). It is intended for researchers, scientists, and drug development professionals working to understand and utilize this compound in preclinical research.

Pharmacokinetic Profile

The disposition of a drug within an organism is described by its absorption, distribution, metabolism, and excretion.[5][6] Understanding these four components is critical for designing experiments and interpreting results accurately.

Absorption

In preclinical in vivo studies, SCH-23390 is typically administered via parenteral routes, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, to ensure rapid and complete absorption into the systemic circulation.[4][7] Oral administration is less common in research settings due to potential first-pass metabolism, although formulation guides for oral administration do exist.[1] The choice of administration route depends on the desired onset and duration of action for the specific experimental paradigm.

Distribution

Following absorption, SCH-23390 is distributed throughout the body. A key characteristic of SCH-23390 is its ability to cross the blood-brain barrier and accumulate in the central nervous system (CNS).

-